7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound belonging to the class of benzoxazepines. These compounds are characterized by a fused benzene and oxazepine ring structure, which contributes to their diverse biological activities. The specific compound in question is notable for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents.
The synthesis and characterization of 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been documented in various scientific studies. One notable study outlines a one-pot regioselective synthesis method that highlights its potential as an anti-cancer agent through molecular docking studies with epidermal growth factor receptor (EGFR) .
The synthesis of 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be achieved through several methods. A prominent approach involves a one-pot reaction where various aromatic aldehydes react with a precursor compound under copper(I) catalysis. This method allows for regioselectivity and efficiency in synthesizing complex derivatives .
Technical Details:
The molecular structure of 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one features:
The compound undergoes various chemical reactions that are typical for benzoxazepines. Notably, it can participate in:
Technical Details:
These reactions can lead to the formation of derivatives that may exhibit enhanced biological activity or modified pharmacological profiles.
The mechanism of action for 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves interaction with biological targets such as receptors or enzymes. Preliminary studies suggest that the compound may inhibit specific pathways involved in cancer cell proliferation.
Molecular docking studies indicate favorable binding interactions with EGFR, suggesting that this compound could act as an inhibitor in cancer treatment strategies .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy have confirmed the structural integrity and purity of synthesized compounds .
7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has significant potential in medicinal chemistry:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: